8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound belonging to the benzoxazine family, characterized by its molecular formula and a molecular weight of 165.19 g/mol. This compound has garnered attention for its diverse applications in medicinal chemistry, materials science, and biological research due to its unique structural properties and potential therapeutic effects .
This compound is classified under the category of oxazines, which are nitrogen-containing heterocycles. It is synthesized from substituted anilines, formaldehyde, and methanol through cyclization reactions. The presence of the methoxy group at the 8-position enhances its reactivity and biological activity.
The synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:
This method allows for efficient synthesis and scalability for industrial applications.
The molecular structure of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine features a six-membered oxazine ring that adopts a half-chair conformation. The crystal structure analysis indicates that there are two crystallographically independent molecules in the asymmetric unit .
Key structural data includes:
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine primarily involves its interaction with biological targets such as enzymes and receptors. Notably, it has been observed to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells. This property positions it as a promising candidate for anticancer therapies .
Relevant data support these properties, indicating potential for further exploration in various scientific fields.
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has several significant applications:
The ongoing research into this compound's therapeutic potential suggests promising future directions in both clinical and industrial contexts.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3